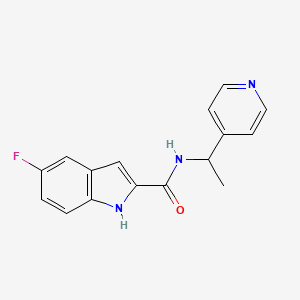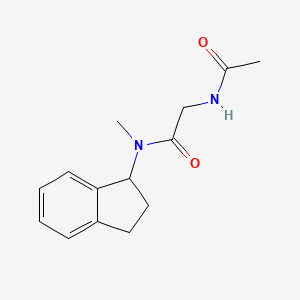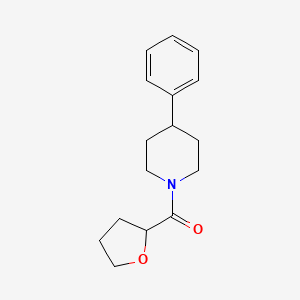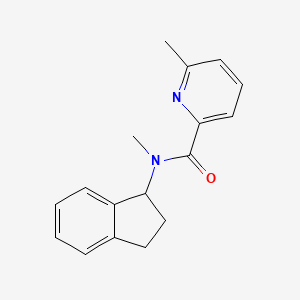
5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in 2014 and has since gained popularity among drug users due to its high potency and effectiveness. However, its use has also been associated with various adverse effects, including addiction, psychosis, and even death. Despite this, 5F-MDMB-PICA has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide is similar to that of other synthetic cannabinoids, as it binds to the cannabinoid receptors in the brain and other tissues. The activation of these receptors leads to various physiological and biochemical effects, including altered perception, mood, and behavior. However, the exact mechanism of action of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
The use of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been associated with various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also affects the central nervous system, leading to altered perception, mood, and behavior. Additionally, 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been shown to have potential therapeutic effects, including anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide in lab experiments is its high potency and effectiveness, which allows for accurate and reliable results. Additionally, its synthetic nature allows for easy modification and customization of its properties. However, the use of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide also has several limitations, including its potential toxicity and adverse effects, as well as the lack of standardization and regulation in its production and use.
Zukünftige Richtungen
For its use include the development of new drugs and therapies, the investigation of the endocannabinoid system, and the exploration of its potential as a tool for studying synthetic cannabinoids.
Synthesemethoden
The synthesis of 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide involves several steps, including the preparation of the indole-2-carboxamide precursor, followed by the introduction of the 5-fluoro substituent and the pyridin-4-ylethyl moiety. The final product is obtained through purification and characterization techniques such as chromatography and spectroscopy. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a tool to investigate the endocannabinoid system and its receptors, as well as to study the effects of synthetic cannabinoids on the human body. Additionally, 5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide has been used in the development of new drugs and therapies for various medical conditions, including cancer, pain, and inflammation.
Eigenschaften
IUPAC Name |
5-fluoro-N-(1-pyridin-4-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-10(11-4-6-18-7-5-11)19-16(21)15-9-12-8-13(17)2-3-14(12)20-15/h2-10,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANOPZUCYNTNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)
![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)



![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)